![molecular formula C19H17NO4S B2742033 3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-2-carboxylic Acid CAS No. 1043933-69-2](/img/structure/B2742033.png)
3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-2-carboxylic Acid
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Overview
Description
Fluorenylmethoxycarbonyl (Fmoc) is a group used in solid-phase peptide synthesis. It serves as an amine-protecting group. The Fmoc group is removed during the synthesis process under mildly basic conditions .
Synthesis Analysis
The synthesis of Fmoc-protected amino acids generally involves the reaction of the corresponding amino acid with fluorenylmethanol in the presence of a carbonylating agent .Molecular Structure Analysis
The molecular structure of Fmoc-protected amino acids consists of the fluorenyl group attached to the amino group of the amino acid via a methylene and carbonyl link .Chemical Reactions Analysis
In peptide synthesis, the Fmoc group is removed (deprotected) under mildly basic conditions, typically using a solution of piperidine in DMF .Physical And Chemical Properties Analysis
Fmoc-protected amino acids are typically solid at room temperature. They are sensitive to strong acids, which can remove the Fmoc group .Scientific Research Applications
- Fmoc (fluorenylmethyloxycarbonyl) is a common protecting group used in peptide synthesisEN300-657485 contains an Fmoc moiety, making it useful as a coupling agent in peptide assembly . Researchers can leverage this compound to construct complex peptides with high purity and yield.
Peptide Synthesis and Fmoc Chemistry
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c21-18(22)17-20(9-10-25-17)19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHICFRRDSXAJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-2-carboxylic Acid | |
CAS RN |
1043933-69-2 |
Source
|
Record name | 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,3-thiazolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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